(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a p-tolyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acrylamide intermediate: This involves the reaction of p-toluidine with acryloyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization with 2,3-dimethylthiophene-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-2-carboxylate: Similar structure but with a different position of the carboxylate group.
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-3,4-dimethylthiophene-3-carboxylate: Similar structure but with different methyl group positions.
Uniqueness
The uniqueness of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate lies in its specific arrangement of functional groups, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and the development of novel synthetic routes.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-5-25-20(24)17-13(3)14(4)26-19(17)22-18(23)16(11-21)10-15-8-6-12(2)7-9-15/h6-10H,5H2,1-4H3,(H,22,23)/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGTICKIMNQOO-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.